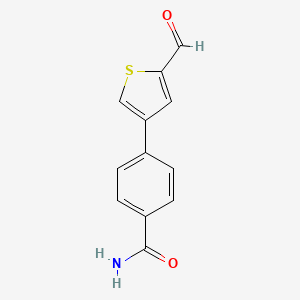
7-(4-hydroxybutoxy)quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Hydroxybutoxy)quinolin-2(1H)-one is an organic compound with the molecular formula C13H15NO3 and a molecular weight of 233.2631 g/mol . This compound is part of the quinolinone family, which is known for its diverse biological activities and chemical properties . The structure of this compound includes a quinolinone core with a 4-hydroxybutoxy substituent at the 7-position .
Preparation Methods
The synthesis of 7-(4-hydroxybutoxy)quinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as quinolinone derivatives and 4-hydroxybutyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the substitution reaction.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
7-(4-Hydroxybutoxy)quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of hydroquinolinone derivatives.
Substitution: The hydroxybutoxy group can be substituted with other functional groups using reagents such as alkyl halides and acyl chlorides.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted quinolinone derivatives with potential biological activities.
Scientific Research Applications
7-(4-Hydroxybutoxy)quinolin-2(1H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(4-hydroxybutoxy)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
7-(4-Hydroxybutoxy)quinolin-2(1H)-one can be compared with other quinolinone derivatives:
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
7-(4-hydroxybutoxy)-1H-quinolin-2-one |
InChI |
InChI=1S/C13H15NO3/c15-7-1-2-8-17-11-5-3-10-4-6-13(16)14-12(10)9-11/h3-6,9,15H,1-2,7-8H2,(H,14,16) |
InChI Key |
QGAXLPZEOROXNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)OCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]-](/img/structure/B12065938.png)



![4-Chloro-2-(difluoromethyl)-5-fluoro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12065965.png)
![2-(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12065976.png)




![(2S)-2-amino-3-[4-(benzyloxy)-3-methylphenyl]propanoic acid](/img/structure/B12065986.png)
